Maridomycin II is a natural product found in Streptomyces hygroscopicus with data available.

Maridomycin II

CAS No.: 35908-45-3

Cat. No.: VC18959219

Molecular Formula: C42H69NO16

Molecular Weight: 844.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35908-45-3 |

|---|---|

| Molecular Formula | C42H69NO16 |

| Molecular Weight | 844.0 g/mol |

| IUPAC Name | [6-[6-[[(14E)-7-acetyloxy-13-hydroxy-8-methoxy-3,12-dimethyl-5-oxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate |

| Standard InChI | InChI=1S/C42H69NO16/c1-21(2)16-32(47)57-40-25(6)53-34(20-42(40,8)50)58-37-24(5)54-41(36(49)35(37)43(9)10)59-38-27(14-15-44)17-22(3)28(46)12-13-29-30(56-29)18-23(4)52-33(48)19-31(39(38)51-11)55-26(7)45/h12-13,15,21-25,27-31,34-41,46,49-50H,14,16-20H2,1-11H3/b13-12+ |

| Standard InChI Key | WCTOMQRJHZLNHJ-OUKQBFOZSA-N |

| Isomeric SMILES | CC1CC(C(C(C(CC(=O)OC(CC2C(O2)/C=C/C1O)C)OC(=O)C)OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O |

| Canonical SMILES | CC1CC(C(C(C(CC(=O)OC(CC2C(O2)C=CC1O)C)OC(=O)C)OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O |

Introduction

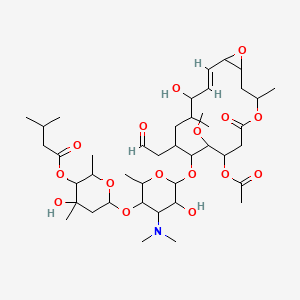

Chemical Structure and Molecular Properties

Maridomycin II (CAS 35908-45-3) is characterized by the molecular formula C₄₂H₆₉NO₁₆ and a molecular weight of 843.99 g/mol . Its intricate structure includes a macrolide aglycone core with multiple functional groups:

-

A 16-membered lactone ring with epoxide (C-12,13) and ketone (C-5) moieties.

-

A dimethylamino sugar (D-desosamine) and two neutral sugars (mycarose and mycinose) attached via glycosidic bonds .

-

Acyl modifications at C-3 (3-methylbutanoate) and C-4" (acetyl) .

The stereochemistry is defined by 18 absolute stereocenters, as evidenced by its SMILES and InChIKey (WCTOMQRJHZLNHJ-OUKQBFOZSA-N) . The compound’s three-dimensional complexity precludes easy conformational analysis, but its predicted collision cross-sections (CCS) range from 285.1–309.8 Ų across various adducts .

Table 1: Key Molecular Properties of Maridomycin II

| Property | Value |

|---|---|

| Molecular Formula | C₄₂H₆₉NO₁₆ |

| Molecular Weight | 843.99 g/mol |

| SMILES | CC1CC(C(C(C(CC(=O)OC(CC2C(O2)/C=C/C1O)C)OC(=O)C)OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O |

| InChIKey | WCTOMQRJHZLNHJ-OUKQBFOZSA-N |

| Purity | ≥95% (HPLC) |

Biosynthesis and Interconversion Pathways

Maridomycin II is biosynthesized via epoxidation and acylation of precursor macrolides, primarily carbomycin B and leucomycin A₃ . Key steps include:

-

Epoxidation: The conversion of leucomycin A₃ to Maridomycin II through epoxidase activity at C-12 and C-13 .

-

Acylation: Attachment of 3-methylbutanoate and acetyl groups by acyltransferases .

Studies using Streptomyces hygroscopicus mutants revealed that reductase activity at C-9 and epoxidase activity at C-12/13 are critical for Maridomycin II production . Notably, carbomycin B is first converted to leucomycin A₃, which then undergoes epoxidation to yield Maridomycin II .

Pharmacological Properties

Antimicrobial Activity

Maridomycin II exhibits bacteriostatic activity against Gram-positive pathogens, including:

Table 2: In Vitro Activity Against Clinical Isolates

| Organism | MIC Range (µg/mL) |

|---|---|

| S. aureus (MSSA) | 0.78–1.56 |

| S. aureus (MRSA) | 3.125–12.5 |

| S. pyogenes | 0.39–0.78 |

| D. pneumoniae | 0.2–0.39 |

In Vivo Efficacy

In murine models, Maridomycin II demonstrated protective effects against lethal infections:

-

Intraperitoneal challenge: ED₅₀ of 134–817 mg/kg for S. aureus .

-

Intradermal infection: Reduced skin lesion size by 70–90% at 50 mg/kg .

Blood levels in rats after oral administration (50 mg/kg) peaked at 2.1 µg/mL within 2 hours, with a half-life of 3.5 hours .

Comparative Studies with Related Macrolides

Maridomycin II shares structural similarities with leucomycins and carbomycins but differs in acyl modifications. Key comparisons include:

-

Resistance profiles: Maridomycin II remains active against erythromycin-resistant S. aureus but shows cross-resistance with josamycin and kitasamycin .

-

Toxicity: Acute LD₅₀ in mice is >10 g/kg (oral), compared to 1.25–2.5 g/kg for unmodified maridomycin .

Table 3: Cross-Resistance Patterns in S. aureus

| Antibiotic | MIC (µg/mL) for Resistant Strains |

|---|---|

| Maridomycin II | >400 |

| Josamycin | >400 |

| Erythromycin | 6.25–25 |

Derivatives and Chemical Modifications

9-Propionylmaridomycin, a semi-synthetic derivative, shows enhanced pharmacokinetics:

Other derivatives, such as 9-acetyl and 9-butyryl analogs, exhibit variable efficacy, with longer acyl chains correlating with decreased activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume